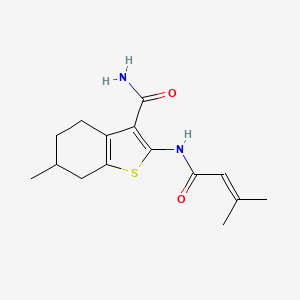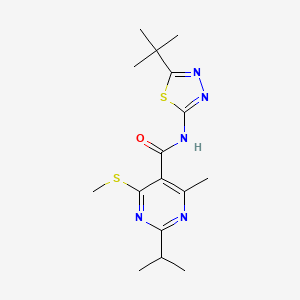
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
科学的研究の応用
Synthesis and Antimicrobial Activity
N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide and its derivatives have been explored for their synthesis and potential antimicrobial activities. Studies show that these compounds can be synthesized through various methods and tested for antibacterial and antifungal properties. For instance, the synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-1,3,4-oxadiazole-2-thiol and its derivatives revealed significant antimicrobial activities against various strains (Naganagowda & Petsom, 2011). Another study focused on clubbed quinazolinone and 4-thiazolidinone derivatives, showcasing their potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Anticancer Properties
Research has also extended into investigating the anticancer properties of these compounds. The discovery of certain oxadiazoles as novel apoptosis inducers points to their potential in cancer treatment, with specific derivatives showing activity in breast and colorectal cancer cell lines (Zhang et al., 2005). Further studies have synthesized new thiophene, thiazolyl-thiophene, and thienopyridine derivatives, some of which displayed promising in vitro cytotoxicity, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Antioxidant Activity
The antioxidant potential of certain derivatives of this compound has been explored, with some compounds showing potent antioxidant activities. This is highlighted by the synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, which demonstrated significant antioxidant properties, comparable or even superior to known antioxidants like ascorbic acid (Tumosienė et al., 2019).
Liquid Crystal Applications
The structural modifications involving oxadiazole and thiophene units have been studied for their potential in creating new all-aromatic liquid crystal architectures. These modifications introduce bends into classic mesogens, affecting their liquid crystalline properties and transition temperatures, which could be beneficial for electronic and display technologies (Zafiropoulos et al., 2008).
作用機序
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide is Coagulation factor X . This enzyme plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot. Inhibiting this enzyme can prevent the formation of blood clots, making this compound potentially useful in the treatment of conditions such as deep vein thrombosis or stroke.
Mode of Action
It is known to interact with its target, coagulation factor x, leading to inhibition of the enzyme . This interaction and resulting inhibition prevent the enzyme from performing its role in the coagulation cascade, thus preventing the formation of blood clots.
Biochemical Pathways
The compound affects the coagulation cascade, a biochemical pathway responsible for blood clot formation. By inhibiting Coagulation factor X, the compound disrupts this pathway, preventing the formation of blood clots .
Result of Action
The primary result of the compound’s action is the prevention of blood clot formation. By inhibiting Coagulation factor X, the compound prevents the formation of blood clots, which can reduce the risk of conditions such as deep vein thrombosis or stroke .
特性
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN3O2S2/c12-8-4-3-7(19-8)10-14-15-11(17-10)13-9(16)6-2-1-5-18-6/h1-5H,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSFVZMWRTYDMGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3-chlorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2443279.png)

![N-(4-(2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2443281.png)
![Methyl 4-[[4-(furan-3-yl)thiophen-2-yl]methylsulfamoyl]benzoate](/img/structure/B2443282.png)
![2-({[3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2443283.png)
![2,3,5,6-tetramethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2443284.png)
![6-Bromo-3-methoxy-2-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid](/img/structure/B2443286.png)
![N-(2-ethoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2443291.png)
![2-(3'-(3-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2443293.png)
![N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3,5-dichlorophenyl)amino)formamide](/img/structure/B2443294.png)
![ethyl 4-{[7-(3-hydroxypropyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2443296.png)

![1-[(3,4-dimethoxyphenyl)methyl]-3-ethyl-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2443299.png)
